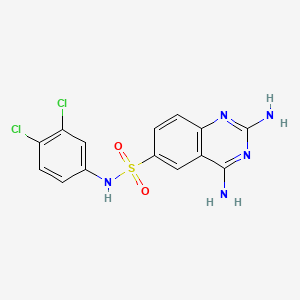
2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide is a synthetic organic compound that belongs to the class of quinazoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Quinazoline Core: Starting with an appropriate aromatic amine and a carbonyl compound to form the quinazoline core.
Sulfonation: Introduction of the sulfonic acid group through sulfonation reactions.
Amidation: Coupling with 3,4-dichloro-phenylamine to form the final amide product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated quinazolines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-quinazoline-6-sulfonic acid (phenyl)-amide: Lacks the dichloro substitution.
2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-amide: Contains only one chlorine atom.
2,4-Diamino-quinazoline-6-sulfonic acid (4-chloro-phenyl)-amide: Chlorine substitution at a different position.
Uniqueness
2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide is unique due to the presence of two chlorine atoms on the phenyl ring, which may enhance its biological activity and specificity compared to similar compounds.
Eigenschaften
CAS-Nummer |
92144-28-0 |
|---|---|
Molekularformel |
C14H11Cl2N5O2S |
Molekulargewicht |
384.2 g/mol |
IUPAC-Name |
2,4-diamino-N-(3,4-dichlorophenyl)quinazoline-6-sulfonamide |
InChI |
InChI=1S/C14H11Cl2N5O2S/c15-10-3-1-7(5-11(10)16)21-24(22,23)8-2-4-12-9(6-8)13(17)20-14(18)19-12/h1-6,21H,(H4,17,18,19,20) |
InChI-Schlüssel |
HHWIWTYLCSYMPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


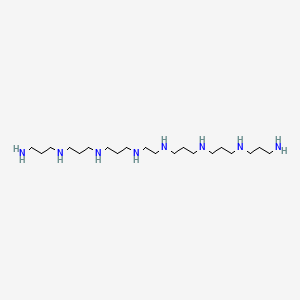
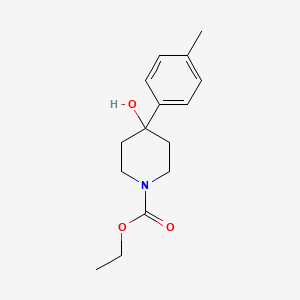

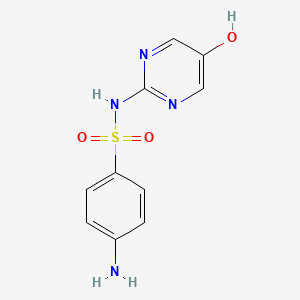
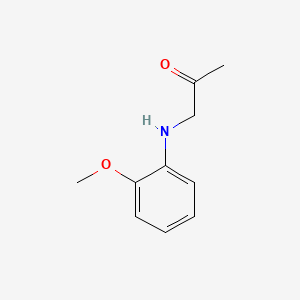
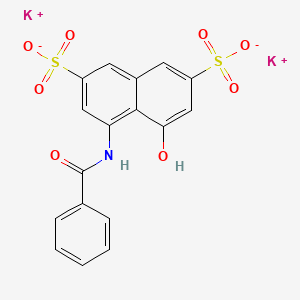
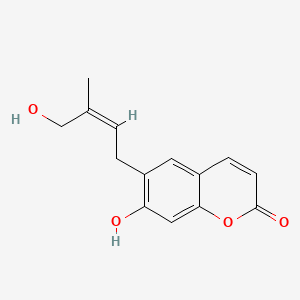
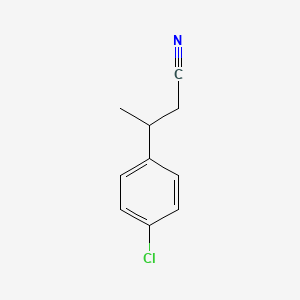
![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)
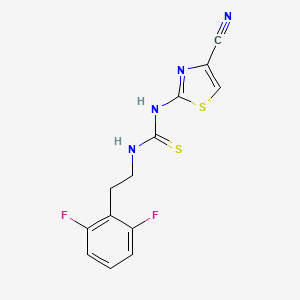

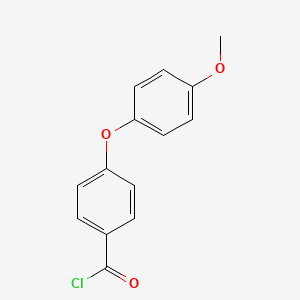
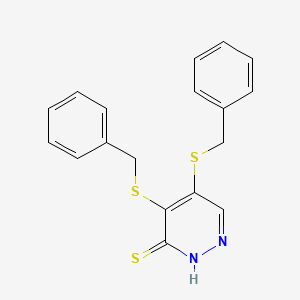
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)
